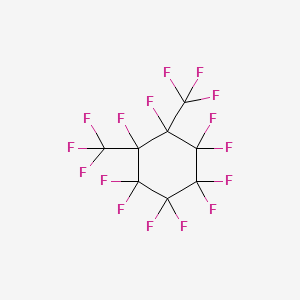

Perfluoro-1,2-dimethylcyclohexane

説明

Contextualization within the Broader Class of Perfluorocarbons

Perfluoro-1,2-dimethylcyclohexane belongs to the larger family of perfluorocarbons (PFCs), which are hydrocarbons where the hydrogen atoms are fully replaced by fluorine atoms. ufp.pt This substitution results in compounds with exceptionally high stability, chemical inertness, and non-flammability. bnl.govnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which accounts for the remarkable inertness of PFCs. ufp.pt

PFCs exhibit a unique combination of properties, including high density, low surface tension, and a notable capacity for dissolving gases like oxygen and carbon dioxide. ufp.ptwikipedia.org These characteristics have made them valuable in a wide array of applications. For decades, the scientific community has utilized PFCs as environmental tracers to study the movement and dispersal of substances in the atmosphere, contributing to research in air quality, climate change, and homeland security. bnl.gov Their biocompatibility and gas-carrying capabilities have also led to significant research in the biomedical field, with applications ranging from liquid ventilation and eye surgery to their use as contrast agents in medical imaging and as oxygen carriers in blood substitutes. ufp.ptbnl.govnih.gov More recent research has focused on the theranostic applications of PFCs, using them in nanoemulsions and nanoparticles for diagnostic imaging and to enhance cancer treatments by oxygenating hypoxic tumors. nih.govnih.govresearchgate.net It is within this context of stable, multi-functional compounds that this compound is studied.

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical research stems from its specific properties and applications. With the chemical formula C₈F₁₆, it is a dense, clear, and colorless liquid. wikipedia.orgbiosynth.comnih.gov Its high boiling point and low volatility make it a subject of interest as a solvent. biosynth.com

Research has identified its utility as a solvent capable of dissolving a wide range of substances, and it is used in the manufacturing of polymers and coatings. biosynth.com A specific application mentioned in the literature is its use in methods for creating surface nanoprotrusion structures with polymer stamps. chemicalbook.com Furthermore, its properties make it suitable for processes like geosorbent extraction, where it can be desorbed from soil. biosynth.com

Recent toxicological research underscores its contemporary relevance. A 2019 study, conducted in line with OECD Guideline 422, investigated the combined repeated dose and reproductive/developmental toxicity of this compound, indicating its importance in regulatory and safety assessments. nihs.go.jp The ability to analyze and detect such compounds is also a key area of research. While general methods for per- and polyfluoroalkyl substances (PFAS) exist, such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS), specific methodologies are crucial for accurate quantification in various media. nih.gov For instance, derivatization techniques are often necessary for the successful analysis of polar PFCs by GC. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 306-98-9 | biosynth.comnih.gov |

| Molecular Formula | C₈F₁₆ | biosynth.comnih.gov |

| Molecular Weight | 400.06 g/mol | biosynth.comnih.gov |

| Appearance | Clear, colorless liquid | wikipedia.orgnihs.go.jp |

| Boiling Point | 102-103 °C | chemicalbook.comf2chemicals.com |

| Melting Point | -22 °C | f2chemicals.com |

| Density | ~1.861 g/mL at 25 °C | chemicalbook.com |

Evolution of Research Interest in this compound

Research interest in perfluorocarbons has been active for many decades, with initial applications focusing on their extreme stability and utility as tracers starting in the late 1970s. bnl.gov Over time, the focus expanded into biomedical and advanced materials applications. ufp.ptnih.gov

The specific research trajectory for this compound aligns with broader trends in chemical research, particularly concerning fluorinated compounds. The general trend in PFAS research has seen a diversification of studied molecules, especially as regulations on compounds like PFOA and PFOS have tightened. nih.gov This has led scientists to investigate a wider range of fluorinated structures. nih.gov

Early interest in compounds like this compound was likely centered on their synthesis and fundamental properties as part of the broader exploration of fluorochemistry. For example, the Fowler process, a common method for producing perfluorocarbons, has been a known synthetic route for decades. wikipedia.org Contemporary research, however, has evolved to include more specialized applications and safety evaluations. The detailed toxicological study from 2019, which assessed reproductive and developmental effects, highlights a modern research focus on the environmental and health aspects of specific PFC isomers. nihs.go.jp This shift reflects a maturing field of study, moving from basic characterization to nuanced investigations of the interactions between these highly stable molecules and biological or environmental systems. The use of this compound in niche applications, such as the fabrication of nanostructures, also points to an evolution towards high-technology and materials science domains. chemicalbook.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Perfluoro-1,3-dimethylcyclohexane |

| Perfluorooctanoic acid (PFOA) |

| Perfluorooctane sulfonate (PFOS) |

| Perfluortributylamine (PFTBA) |

| Pentafluorophenyl (PFP) |

| Perfluorohexane (PFH) |

| Perfluorooctyl bromide (PFOB) |

Structure

3D Structure

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(trifluoromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16/c9-1(7(19,20)21)2(10,8(22,23)24)4(13,14)6(17,18)5(15,16)3(1,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBZJUJZNRLHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870500 | |

| Record name | Perfluoro-1,2-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Perfluoro-1,2-dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-98-9 | |

| Record name | Perfluoro-1,2-dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(trifluoromethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-1,2-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(trifluoromethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Derivations

Established Synthetic Pathways for Perfluoro-1,2-dimethylcyclohexane

The synthesis of perfluorinated organic compounds, including this compound, is primarily achieved through two established methods: the Fowler process and electrochemical fluorination (ECF).

The Fowler process is a cornerstone of industrial fluorocarbon production. mdpi.comwikipedia.org This method involves the vapor-phase fluorination of a hydrocarbon or its partially fluorinated derivative over a high-valent metal fluoride (B91410) catalyst, most commonly cobalt(III) fluoride (CoF₃). mdpi.commdpi.com The process typically occurs in two stages: the regeneration of the cobalt(III) fluoride by passing fluorine gas over cobalt(II) fluoride, followed by the introduction of the hydrocarbon feedstock. The highly reactive CoF₃ moderates the extreme reactivity of elemental fluorine, allowing for a more controlled fluorination process. mdpi.com For the synthesis of this compound, the preferred starting material is o-xylene (B151617) rather than 1,2-dimethylcyclohexane, as the aromatic precursor requires less fluorine for complete saturation and perfluorination. wikipedia.org The reaction proceeds via a single electron transfer mechanism, which can lead to carbocationic intermediates that may undergo rearrangements, resulting in a mixture of isomers. mdpi.com

Electrochemical fluorination (ECF) , also known as the Simons process, offers an alternative route to perfluorinated compounds. This technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). The organic substrate is oxidized at the nickel anode, where fluorine is incorporated into the molecule. A key advantage of ECF is that it can be used for a wide range of organic compounds. However, the process is often accompanied by fragmentation and rearrangement of the carbon skeleton, leading to a complex mixture of products and isomers. The electrochemical fluorination of naphthalene (B1677914) or decalin, for instance, results in a mixture of cis- and trans-isomers of perfluorodecalin (B110024), along with other perfluorinated byproducts. nih.gov A similar outcome would be expected for the ECF of 1,2-dimethylcyclohexane.

Innovations in Perfluorination Techniques

Ongoing research focuses on developing more efficient, selective, and safer perfluorination methods. Key areas of innovation include the use of specialized reactors and plasma-based techniques.

Gas-Fluid Reactor Fluorination Studies

Gas-fluid reactors, particularly microreactors, have emerged as a promising technology for direct fluorination reactions. These reactors offer enhanced heat and mass transfer, precise temperature control, and improved safety when handling highly reactive reagents like elemental fluorine. rsc.org The direct fluorination of aromatic compounds, which are precursors to perfluorinated cycloalkanes, has been successfully demonstrated in gas-liquid microreactors. researchgate.net For instance, the fluorination of toluene (B28343) in such a reactor has been shown to be feasible, yielding monofluorinated products. nist.gov

| Parameter | Value/Range | Reference |

| Reactor Type | Multichannel Modular Microreactor | rsc.org |

| Reagents | Fluorine gas, 1,3-Diketones/Ketoesters | rsc.org |

| Solvent | Acetonitrile | rsc.org |

| Temperature | Room Temperature | researchgate.net |

| Flow Regime | Slug and Annular-Dry Flows | researchgate.net |

| Outcome | High conversion to monofluorinated products | rsc.org |

Plasma Polymerization for Perfluorocyclohexane (B1265658) Monomers

Plasma polymerization is a versatile technique for depositing thin, highly cross-linked polymer films onto various substrates. sci-hub.se This method utilizes a low-temperature glow discharge to activate and fragment gaseous or liquid monomers, initiating polymerization. sci-hub.se this compound, along with other perfluorocyclohexane monomers, has been systematically studied in plasma polymerization processes. sci-hub.se

These studies reveal that the chemical composition and properties of the resulting plasma polymer films are strongly influenced by the electrical discharge power and the structure of the fluorocarbon precursor. sci-hub.se At low discharge powers, the structural differences between the monomers are reflected in the final polymer. However, at higher powers, the monomer structure has less influence on the chemical nature of the deposited film. The deposition rate of the polymer is a key parameter in this process.

| Monomer | Deposition Rate (Arbitrary Units) | Discharge Power (W) | Reference |

| Perfluorocyclohexane | Varied | < 7 | sci-hub.se |

| Perfluoromethylcyclohexane | Varied | < 7 | sci-hub.se |

| This compound | Varied | < 7 | sci-hub.se |

| Perfluoro-1,3-dimethylcyclohexane | Varied | < 7 | sci-hub.se |

| Perfluoro-1,3,5-trimethylcyclohexane | Varied | < 7 | sci-hub.se |

Strategies for Functionalization and Structural Modification

The inherent inertness of perfluorinated compounds like this compound presents a significant challenge for their further functionalization. However, recent advances in C-F bond activation and catalytic C-H fluorination are providing new avenues for the structural modification of these molecules.

C-F bond activation has emerged as a powerful tool for the transformation of perfluorocarbons. nih.govnih.gov This strategy involves the cleavage of the strong carbon-fluorine bond, often mediated by transition metal complexes, to introduce new functional groups. nih.gov While much of the research has focused on perfluoroarenes, the principles can be extended to perfluorinated cycloalkanes. nih.gov The activation of C-F bonds allows for reactions such as hydrodefluorination (replacement of fluorine with hydrogen) and the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Catalytic C-H fluorination offers a complementary approach, particularly for the selective fluorination of partially fluorinated cyclohexanes. researchgate.net Manganese-catalyzed C-H fluorination has been shown to be effective for the fluorination of unactivated aliphatic C-H bonds, including those in cyclic systems. wikipedia.org This method utilizes readily available fluoride ion sources and can tolerate a variety of functional groups. While not directly applicable to the already perfluorinated this compound, this strategy is highly relevant for the synthesis of selectively fluorinated derivatives from hydrocarbon or partially fluorinated precursors.

Deoxyfluorination reactions on cyclohexane (B81311) rings with vicinal phenyl substituents have also been explored, demonstrating the potential for stereocontrolled synthesis of selectively fluorinated cyclohexanes. vurup.sk These reactions can sometimes proceed through phenonium ion rearrangements, influencing the final stereochemistry of the product.

Development of Isomeric Forms and Their Separation in Synthesis

The synthesis of this compound typically yields a mixture of cis- and trans-isomers. The separation of these isomers is crucial for obtaining pure compounds for specific applications, as their physical and chemical properties can differ.

The formation of isomers is often a consequence of the reaction mechanism, particularly in processes like the Fowler process that involve carbocationic intermediates which can undergo rearrangement. mdpi.com The pyrolysis of cis-1,2-dimethylcyclohexane (B165935) has been shown to produce trans-1,2-dimethylcyclohexane, indicating the potential for isomerization under certain conditions. nih.gov

Several techniques can be employed for the separation of perfluorinated isomers, with crystallization and gas chromatography (GC) being the most common.

Crystallization is a viable method for separating isomers of perfluorinated compounds on an industrial scale. For example, the separation of cis- and trans-isomers of perfluorodecalin from industrial mixtures has been achieved through crystallization, with the separation efficiency being dependent on the initial isomer ratio and the crystallization temperature. nih.gov

Gas chromatography (GC) is a powerful analytical and preparative technique for separating isomers with high resolution. Capillary GC columns, particularly those with specialized stationary phases, can effectively separate cis- and trans-isomers of dimethylcyclohexanes. researchgate.net The choice of stationary phase and operating conditions, such as temperature programming, is critical for achieving optimal separation. The table below presents typical GC conditions for the separation of dimethylcyclohexane isomers, which can be adapted for this compound.

| Column Type | Stationary Phase | Temperature Program | Application | Reference |

| Capillary Column | C6A-C10 | 40 °C (1 min) to 90 °C at 10 °C/min | Separation of cis/trans-1,2-dimethylcyclohexane | researchgate.net |

| Capillary Column | Liquid Crystalline | Isothermal or Programmed | Separation of positional and geometric isomers | |

| Capillary Column | Chirasil-Dex | 25°C | Enantioseparation of dimethylcyclohexanes |

Advanced Analytical Techniques and Characterization in Research

Spectroscopic Methodologies for Perfluoro-1,2-dimethylcyclohexane

Spectroscopic techniques are pivotal in elucidating the molecular structure and properties of this compound.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for the analysis of fluorinated compounds like this compound. azom.com The ¹⁹F nucleus possesses a spin of ½ and has a natural abundance of 100%, making it highly amenable to NMR studies. One of the key advantages of ¹⁹F NMR is its wide chemical shift range, which allows for the clear resolution of different fluorine environments within a molecule. azom.com

In the context of medical imaging, ¹⁹F Magnetic Resonance Imaging (MRI) has emerged as a promising modality. nih.govnih.gov Since the human body has negligible amounts of endogenous fluorine, the introduction of a ¹⁹F-containing agent like this compound can provide background-free images. nih.govnih.gov This high specificity allows for the quantitative tracking of the agent in vivo. nih.gov The sensitivity of ¹⁹F MRI is dependent on several factors, including the number of fluorine atoms in the contrast agent molecule. nih.gov Researchers are actively developing water-soluble, fluorine-rich polymers and nanoemulsions to enhance the efficacy of ¹⁹F MRI contrast agents. nih.govmdpi.com The relaxation times (T1 and T2) of the fluorine nuclei are critical parameters that influence image quality and are a subject of ongoing research. nih.govresearchgate.net

Key ¹⁹F NMR Properties:

Natural Abundance: 100%

Spin: ½

Gyromagnetic Ratio (γ): 40.052 MHzT⁻¹

Chromatographic Separation and Ultra-Trace Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including perfluorocarbons. nih.govnih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for identification. nih.gov For the analysis of per- and polyfluoroalkyl substances (PFAS), GC-MS is often employed, sometimes requiring derivatization for non-volatile compounds. nih.govchromatographyonline.com The choice of ionization method, such as positive or negative chemical ionization, can be tailored to the specific analytes. chromatographyonline.com

Recent studies have focused on developing targeted GC-MS/MS methods for a broad range of PFAS to gather toxicokinetic data. nih.govchromatographyonline.com These methods are crucial for understanding the environmental fate and biological interactions of these compounds.

For ultra-trace detection of electrophilic compounds like perfluorocarbons, Electron-Capture Negative Ion Chemical Ionization Mass Spectrometry (ECNICI-MS) is a highly sensitive technique. wikipedia.orgnih.gov In this method, low-energy electrons are captured by the analyte molecules, forming negative ions. wikipedia.org This process is highly selective for compounds with high electron affinity, resulting in very low background noise and exceptional sensitivity. nih.gov

Research has demonstrated the capability of ECNICI-MS, particularly when coupled with gas chromatography (GC), to detect perfluorocarbon tracers at the femtogram (10⁻¹⁵ g) level. This level of detection is critical for applications such as environmental monitoring and tracer studies in reservoirs. The use of a carbon molecular sieve for pre-concentration via adsorption and thermal desorption can further enhance the detection limits. nih.gov

Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) is a powerful technique for the analysis of volatile organic compounds in complex samples like blood. researchgate.netrfppl.co.in This method involves analyzing the vapor phase (headspace) in equilibrium with the sample, which minimizes matrix effects and simplifies sample preparation. rfppl.co.in The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity, allowing for the confident identification and quantification of target analytes at low concentrations.

A method for the trace measurement of perfluorocarbons in blood has been developed using HS-GC-MS/MS. researchgate.net This technique has been validated for several perfluorocarbon compounds and has demonstrated low limits of detection, making it suitable for monitoring exposure to these substances. researchgate.netnih.gov

| Analytical Technique | Application for this compound | Key Advantages |

| ¹⁹F NMR Spectroscopy | Structural elucidation and use as a ¹⁹F MRI agent. | High specificity, quantitative, background-free imaging in vivo. nih.govnih.gov |

| GC-MS | Separation and identification from complex mixtures. | High sensitivity and selectivity, established methodology for PFAS analysis. nih.govnih.gov |

| ECNICI-MS | Ultra-trace detection in environmental and other samples. | Exceptional sensitivity (femtogram levels), low background noise. wikipedia.orgnih.govnih.gov |

| HS-GC-MS/MS | Analysis in biological matrices like blood. | Minimal sample preparation, high selectivity and sensitivity. researchgate.netrfppl.co.in |

Environmental Sampling and Extraction Techniques

The detection of this compound in environmental matrices requires efficient sampling and extraction methods. For gaseous samples, such as those from petroleum reservoirs, a common technique involves trapping the perfluorocarbon tracers in tubes filled with a carbon molecular sieve. The trapped compounds are then thermally desorbed in a two-step process before analysis by GC-MS. nih.gov

For solid matrices like soil and sediment, various extraction methods have been compared for perfluoroalkyl substances (PFAS). These include extractions with aqueous solutions of acetic acid and methanol (B129727), methanol alone, sodium hydroxide (B78521) digestion, and ion-pair extraction. nih.gov Methanol extraction has been found to provide good recoveries for a wide range of PFAS. nih.gov Another effective technique for water samples is magnetic solid-phase extraction (MSPE), which utilizes magnetic nanoparticles to adsorb the analytes, followed by separation and analysis, often by GC-MS. chromatographyonline.com This method offers high extraction efficiency and low solvent consumption. chromatographyonline.com

Geosorbent Extraction from Soil Matrices

The use of this compound as a tracer extends to subsurface environments, such as in the monitoring of geological carbon sequestration sites or detecting leaks from underground cables. doe.govnih.gov A common method for collecting this tracer from soil involves the use of sorbent tubes. doe.gov

In this technique, a discreet volume of soil gas is drawn through a glass tube filled with a carbonaceous polymer adsorbent like Ambersorb®. doe.gov The PFTs in the soil gas are adsorbed onto this material. For analysis, the collected samples are sent to a laboratory where they undergo thermal desorption. This process involves heating the sorbent tube to release the trapped PFTs. doe.govresearchgate.net

The released compounds are then cryogenically focused before being injected into a gas chromatograph/mass spectrometer (GC/MS) for separation and detection. doe.gov This method, often utilizing chemical ionization and selected ion monitoring, is capable of measuring PFT concentrations down to parts per quadrillion levels. doe.gov To ensure accuracy, sample tubes are typically dried with ultra-high purity helium for at least two hours before analysis. doe.gov

Headspace analysis is another technique employed for soil samples, where the gas above the soil in a sealed container is analyzed. f2chemicals.com

Gas/Liquid Extraction from Aqueous Systems

While this compound has very low solubility in water, making it generally unsuitable as a direct tracer in aqueous systems, its extraction from water samples is still a relevant analytical procedure in certain contexts. f2chemicals.com The primary method for extracting volatile organic compounds (VOCs) like PFTs from aqueous phases is through gas extraction. nih.gov

This process often utilizes a chromatomembrane cell, where a gas phase is brought into contact with the liquid sample across a microporous membrane. nih.gov The volatile compounds diffuse from the liquid into the gas phase, which is then collected and analyzed, typically by gas chromatography. nih.gov This technique allows for the determination of VOCs at concentrations ranging from 0.01 to 10 micrograms per liter. nih.gov

Development of Modified Perfluorocarbon Tracer Methods for Air Exchange Rate Measurement

This compound is one of several PFTs used to measure air exchange rates in buildings, a critical factor in understanding indoor air quality and energy efficiency. osti.govnih.gov The passive tracer method, often referred to as the "PFT method," involves the continuous release of a tracer gas from passive emitters. osti.gov Air samples are then collected over a period of time and analyzed to determine the tracer concentration, which is used to calculate the air exchange rate. osti.gov

Researchers have developed modified PFT methods to improve the accuracy and practicality of these measurements. One such modification involves placing tracer gas dosers at locations that mimic indoor emission sources to better represent the relationship between pollutant sources and occupant exposure. nih.govnih.gov Low-cost, user-friendly PFT dosers with stable emission rates have been developed for this purpose, utilizing components like double glass vials, needles, and diffusion tubes. nih.govnih.gov

For sample collection, passive methods often employ carbon molecular sieve cartridges, with subsequent solvent extraction using a substance like carbon disulfide for analysis. nih.govnih.gov The constant injection rate method is another approach where the tracer is released at a known, constant rate. rki.de Once the tracer concentration reaches a steady state, air samples are taken for analysis. rki.de This method is advantageous for determining effective air exchange rates over longer, more representative time periods. nih.gov

The analytical instrumentation for these methods typically involves a gas chromatograph with a mass spectrometer (GC/MS) or an electron capture detector (GC-ECD). osti.gov The GC-MS method has the added benefit of allowing for the simultaneous measurement of PFTs and other volatile organic compounds (VOCs).

Interactive Data Table: Perfluorocarbon Tracers for Airflow Studies

| Tracer Label | Chemical Formula | Molecular Weight ( g/mol ) | Chemical Name |

| mPDCH | C₈F₁₆ | 400 | perfluoro-1,3-dimethylcyclohexane |

| PMCH | C₇F₁₄ | 350 | perfluoromethylcyclohexane |

| PDCB | C₆F₁₂ | 300 | perfluorodimethylcyclobutane |

This table includes this compound (a stereoisomer of mPDCH) and other commonly used perfluorocarbon tracers in ventilation studies for comparative purposes. osti.govosti.gov

Advanced Applications and Research Domains

Biomedical Research Applications

The primary biomedical interest in PFCs stems from their ability to be formulated into emulsions for intravenous use and their utility as imaging agents. nih.govnih.gov These applications leverage the core properties of PFCs: high gas solubility and a high density of fluorine nuclei. physiology.orgnih.gov

Perfluorocarbon Emulsions in Oxygen Transport and Therapeutics

Perfluorocarbons are not water-soluble and must be emulsified for intravenous applications. nih.gov These emulsions consist of microscopic droplets of PFCs stabilized by surfactants, creating particles small enough to travel through the finest capillaries. tandfonline.com This characteristic is fundamental to their study in oxygen transport and other therapeutic areas.

Research on Artificial Oxygen Carriers and Blood Substitutes

Perfluorocarbon emulsions have been extensively researched as artificial oxygen carriers, often termed "blood substitutes," with the goal of improving oxygen transport as an alternative to allogeneic blood transfusions. nih.gov The high gas solubility of PFCs allows these emulsions to physically dissolve significant quantities of oxygen. nih.govtandfonline.com This dissolved oxygen can then be delivered to tissues, which is particularly valuable in situations of compromised tissue oxygenation or when blood is unavailable. tandfonline.com

Research in this area has led to the development of several generations of PFC emulsions. Early clinical studies in Japan involved a product named Fluosol-DA, an emulsion containing perfluorodecalin (B110024) and perfluorotripropylamine. More recent research has focused on second-generation emulsions like Oxygent™, which uses perfluorooctyl bromide (perflubron). tandfonline.comnih.gov These products have demonstrated the capacity to increase mixed venous oxygen tension and saturation in both animal models and human clinical trials. nih.gov The fundamental principle is that these emulsions can augment the oxygen-carrying capacity of blood, especially during surgical procedures involving hemodilution. nih.gov

A 2014 in vitro study highlighted the efficacy of a third-generation PFC emulsion, Oxycyte, in improving the oxygen extraction ratio in both normal and sickle cell blood. nih.gov This finding suggests that PFC emulsions can facilitate oxygen transport even under challenging physiological conditions. nih.gov

Table 1: Key Findings in PFC Emulsion Research for Oxygen Transport

| PFC Emulsion Studied | Key Research Finding | Significance | Reference |

|---|---|---|---|

| Oxygent (Perflubron-based) | Increased mixed venous oxygen tension and saturation in dogs after acute normovolemic hemodilution. | Demonstrates efficacy in preclinical models for augmenting oxygen delivery during low hematocrit conditions. | nih.gov |

| Oxycyte (C10F20) | Significantly increased the O2 extraction ratio in both normal and sickle cell human blood in vitro. | Suggests potential as an adjunct therapy for ischemia and in conditions like sickle cell disease to improve oxygen delivery. | nih.gov |

| Fluosol-DA (Perfluorodecalin-based) | Early clinical studies established oxygen-supplying and plasma-extending effects in patients. | Pioneering research that confirmed the viability of PFC emulsions as artificial oxygen carriers in humans. | researchgate.net |

Exploration of Enhanced Respiratory Gas Exchange (O2, N2, CO2, Nitric Oxide)

Studies involving partial liquid ventilation, where the lungs are filled with a PFC liquid, have demonstrated improved pulmonary function and gas exchange. nih.gov A newer approach, perfluorocarbon-associated gas exchange (PAGE), involves instilling a volume of PFC into the lungs and continuing with conventional gas ventilation. nih.gov In a study on normal piglets, this method was well-tolerated and maintained efficient gas exchange, with PaO2 and PaCO2 levels approaching those of standard continuous positive-pressure breathing. nih.gov This indicates that the PFC in the lungs directly participates in and enhances the exchange of both oxygen and carbon dioxide. nih.gov Furthermore, research has shown that intravenous PFC emulsions can increase the washout of nitrogen after venous gas emboli, highlighting their role in transporting gases other than oxygen. physiology.org

Therapeutic Interventions for Gas Embolism

Gas embolism, the entry of gas bubbles into the vascular system, is a serious and potentially fatal clinical problem that can arise from medical procedures or diving accidents. nih.govnih.gov PFC emulsions are being investigated as a therapeutic intervention for this condition. physiology.orgnih.gov The proposed mechanism involves the high solubility of gases in PFCs, which helps to shrink the embolic bubbles by drawing gases (like nitrogen and oxygen) out of them and into the PFC droplets, thereby reducing their size and downstream effects. physiology.orgnih.gov

An animal study investigating arterial gas embolism (AGE) in the cremaster muscle of rats found that treatment with two different PFC emulsions (Oxycyte and PHER-O2) was superior to saline. nih.gov The PFC-treated groups showed significantly higher restoration of arteriolar blood flow, improved tissue oxygenation, and faster resolution of gas bubbles. nih.gov This suggests that PFCs act not only by absorbing the gas but also through surfactant-like properties that improve microvascular hemodynamics. nih.gov Research has also highlighted the potential for certain PFCs to cause gas embolism if they have a high vapor pressure, emphasizing the need for careful selection of the specific compound for therapeutic use. nih.gov For instance, perfluoro-n-octane, with its higher vapor pressure, has been associated with gas embolism, whereas perfluorodecalin is considered safer due to its lower vapor pressure. nih.gov

Medical Imaging Modalities and Contrast Agent Development

The unique nuclear properties of fluorine make PFCs, including Perfluoro-1,2-dimethylcyclohexane, valuable candidates for the development of novel imaging contrast agents.

Fluorine-19 Magnetic Resonance Imaging (19F-MRI) Contrast Agents

Fluorine-19 (¹⁹F) MRI is an emerging imaging modality that offers high specificity because the human body has a negligible natural background signal of ¹⁹F. nih.govsickkids.cagrafiati.com This means that any detected ¹⁹F signal can be directly attributed to an administered fluorinated contrast agent, creating "hot spot" images with a high contrast-to-noise ratio. nih.govacs.org

Perfluorocarbons are ideal candidates for ¹⁹F-MRI contrast agents because all hydrogen atoms on the carbon backbone are replaced with fluorine atoms, resulting in a very high density of ¹⁹F nuclei per molecule. nih.govnih.gov The sensitivity of a PFC as an MRI contrast agent is highly dependent on the number of fluorine atoms it contains. nih.gov this compound, with its formula C₈F₁₆, possesses a high fluorine content. nih.gov

Research has focused on developing PFC nanoparticles and emulsions for use as ¹⁹F-MRI agents for applications like noninvasive cell tracking. sickkids.canih.gov In this approach, cells of interest (such as immune or stem cells) are labeled with a PFC emulsion and then injected into the body. sickkids.ca Their location, migration, and biodistribution can then be monitored quantitatively using ¹⁹F-MRI. sickkids.canih.gov An advantage of this technique is that it produces a positive signal, unlike some other cell tracking methods. sickkids.ca Various PFCs, such as perfluoro-15-crown-5-ether (PFCE) and perfluoropolyether (PFPE), have been widely investigated for this purpose. sickkids.canih.gov

Table 2: Properties and Research Applications of PFCs in ¹⁹F-MRI

| Property/Application | Description | Significance | Reference |

|---|---|---|---|

| No Endogenous Signal | The human body lacks a natural ¹⁹F background signal. | Allows for highly specific and quantitative "hot spot" imaging of the administered agent with high contrast. | nih.govsickkids.ca |

| High Fluorine Density | PFCs have all hydrogen atoms replaced by fluorine, leading to a high number of ¹⁹F nuclei per molecule. | Increases the signal intensity and sensitivity of the contrast agent, which is crucial for MRI. | nih.govnih.gov |

| Cell Tracking | PFC emulsions can be used to label cells (e.g., stem cells, immune cells) for noninvasive in vivo monitoring. | Provides a powerful, quantitative tool for developing and evaluating cellular therapies. | sickkids.canih.gov |

| Lung Ventilation Imaging | Gaseous PFCs (e.g., perfluoropropane) can be inhaled to provide functional imaging of lung ventilation. | Offers a potential alternative to hyperpolarized gas MRI without the need for expensive hyperpolarization equipment. | sickkids.ca |

Drug and Gene Delivery Systems

The development of effective drug and gene delivery systems is crucial for improving therapeutic outcomes and minimizing side effects. Perfluorocarbons are being investigated for their potential in this area.

Perfluorocarbon nanoparticles offer a stable and nontoxic platform for delivering a variety of therapeutic agents. nih.gov These nanoparticles can encapsulate drugs, protecting them from degradation and controlling their release. escholarship.org The surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, to direct them to specific disease sites, like tumors or areas of inflammation. nih.gov Research has shown that PFC nanoemulsions can carry a wide range of payloads, from small molecules to larger biologics like proteins and oligonucleotides. nih.govthno.org The use of ultrasound can trigger the release of drugs from PFC nanodroplets at a specific location in the body, a technique known as ultrasound-mediated drug delivery. nih.govmdpi.com

The blood-brain barrier (BBB) is a significant obstacle to delivering drugs to the central nervous system. youtube.comyoutube.com Research into overcoming this barrier is critical for treating neurological diseases. youtube.com Studies have explored using perfluorocarbon nanodroplets in conjunction with focused ultrasound to temporarily and locally disrupt the BBB, allowing for the passage of therapeutic agents into the brain. nih.govnih.gov One study developed a freeze-dried emulsion of perfluorooctyl bromide nanodroplets that showed potential as a carrier for delivering hydrophobic agents to the brain when assisted by focused ultrasound. nih.gov Other research has investigated how certain perfluoroalkyl substances cross the BBB, finding that they can disrupt the tight junctions between endothelial cells. nih.gov

In Vitro and In Vivo Biomedical Study Models

Toxicology studies are essential for understanding the potential effects of chemical compounds. This compound has been the subject of several in vitro and in vivo studies conducted by the National Institute of Health Sciences in Japan to assess its safety profile. nihs.go.jp

These studies, performed according to OECD test guidelines, provide critical data on the compound's potential toxicity.

Reverse Mutation Test: A reverse mutation test using bacteria (Salmonella typhimurium and Escherichia coli) was conducted to assess the potential for gene mutation. In this study, this compound did not induce gene mutations under the tested conditions, with and without metabolic activation, at concentrations up to 5000 μ g/plate . nihs.go.jp

In Vitro Chromosomal Aberration Test: An in vitro chromosomal aberration test was performed using cultured Chinese Hamster Lung (CHL/IU) cells. nihs.go.jpnih.govfda.govnih.gov This test identifies substances that can cause structural changes to chromosomes. fda.govnih.gov

Combined Repeated Dose and Reproductive/Developmental Toxicity Study: A comprehensive in vivo study in rats was conducted to evaluate repeated dose toxicity and to screen for reproductive and developmental effects. nih.govnih.govresearchgate.netelsevierpure.com In a study on a related compound, perfluoroundecanoic acid, effects such as increased liver weight and hepatocyte hypertrophy were observed at certain dose levels. nih.gov

Table 1: Summary of In Vitro and In Vivo Studies on this compound

| Study Type | Test System | Key Finding | Reference |

|---|---|---|---|

| Reverse Mutation Test (Ames Test) | S. typhimurium TA1535, TA1537, TA98, TA100 and E. coli WP2 | Negative for gene mutation up to 5000 μg/plate. | nihs.go.jp |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) Cells | Data available from regulatory study reports. | nihs.go.jp |

| Combined Repeated Dose/Reproductive Developmental Toxicity Study | Rats (Oral Administration) | Data available from regulatory study reports. | nihs.go.jp |

Proteomics Research Facilitation

Proteomics, the large-scale study of proteins, relies on advanced analytical techniques, primarily mass spectrometry. perflavory.comnist.gov While some suppliers market this compound as a biochemical for proteomics research, specific applications and detailed research findings supporting its role in facilitating proteomics are not extensively documented in publicly available scientific literature. scbt.com The chemical properties of perfluorinated compounds, such as their inertness, could theoretically make them useful in certain sample preparation or analysis steps, but dedicated studies are needed to validate these potential uses.

Environmental and Industrial Tracing Technologies

This compound is part of a broader class of compounds known as perfluorocarbon tracers (PFTs). These tracers are prized for their unique properties: they are chemically inert, non-toxic, and can be detected at extremely low concentrations, as their presence in the natural environment is negligible. wikipedia.orgf2chemicals.com This low background level allows for highly sensitive and precise measurements in a variety of complex systems. wikipedia.orgf2chemicals.com Cyclic perfluorocarbons, including derivatives of dimethylcyclohexane, are often favored over acyclic versions because they can be detected at even lower levels. wikipedia.org

The inert nature and low detection limits of PFTs make them ideal for tracking the movement of air masses and pollutants in the atmosphere. nih.gov By releasing a PFT at a specific point, researchers can monitor its dispersion and concentration at various downwind locations. This data is crucial for validating and improving atmospheric dispersion models, which are used to predict the path and concentration of airborne contaminants. nih.gov Such studies are vital for emergency preparedness, enabling better response strategies for industrial accidents or terrorist attacks involving the release of toxic gases. f2chemicals.com For instance, PFTs have been used in urban environments to simulate the spread of airborne agents and inform public safety measures. f2chemicals.com

Geological carbon sequestration is a key strategy for mitigating climate change, involving the long-term storage of carbon dioxide (CO2) in underground formations. A primary challenge is ensuring the secure and permanent containment of the stored CO2. Due to the high and variable concentrations of CO2 naturally present in the atmosphere and soil, directly monitoring for small leaks from a sequestration site is difficult.

To overcome this, PFTs like this compound are used as co-injected tracers. These compounds are added to the CO2 stream before it is pumped underground. Because PFTs have virtually no natural background concentration, their detection at the surface or in surrounding groundwater provides a clear and early indicator of a potential leak. Research has focused on developing highly sensitive gas chromatography methods to detect trace levels of PFTs in soil gases, ensuring the security of carbon capture and storage (CCS) operations.

A simple Gaussian plume model can be used to predict the atmospheric dispersion of potential leaks from a sequestration site. The extremely low detection limits and background levels of PFTs make them highly effective for detecting leaks in the atmosphere.

| Tracer Compound | Formula | Common Abbreviation |

| Perfluoromethylcyclopentane | C6F12 | PMCP |

| Perfluoromethylcyclohexane | C7F14 | PMCH |

| This compound | C8F16 | PDCH |

| Perfluoroethylcyclohexane | C8F16 | PECH |

| Perfluorotrimethylcyclohexane | C9F18 | PTCH |

This table showcases several perfluorocarbon tracers commonly used in environmental and industrial studies.

The oil and gas industry routinely employs tracers to map the complex fluid dynamics within subsurface reservoirs. wikipedia.org By injecting a PFT down one well and monitoring its emergence and concentration at adjacent wells, geologists can develop a detailed picture of the reservoir's structure, including flow paths, fluid velocities, and sweep efficiency. wikipedia.org This information is critical for optimizing hydrocarbon recovery and managing reservoir performance.

This compound (PDCH) has been specifically studied for this application. Research has investigated the retention of PFTs through interaction with reservoir rock and their partitioning behavior between gas, oil, and water phases. Understanding these interactions is essential for accurately interpreting tracer data and making correct estimations of, for example, breakthrough times for injected gas. The ability to use different PFTs simultaneously allows for more complex, multi-well tracer studies to better characterize the subsurface.

PFTs are valuable tools for assessing building ventilation and indoor air quality. f2chemicals.comnih.gov The constant injection rate method, coupled with passive sampling, allows for the measurement of air exchange rates and the movement of air between different zones within a building. This is crucial for understanding how airborne contaminants, whether from internal sources or infiltration from outdoors, are distributed and diluted within an indoor environment. nih.gov

Studies have used PFTs to measure the infiltration of urban pollutants into buildings, providing data on the effectiveness of building envelopes in protecting occupants. nih.gov For example, researchers can release a PFT outside a building and measure its concentration in various indoor locations to determine infiltration rates and pathways. nih.gov This research helps in designing healthier and more energy-efficient buildings by optimizing ventilation strategies to minimize occupant exposure to harmful substances. f2chemicals.com While specific studies highlighting this compound were not predominant, the general use of cyclic PFTs in this field is well-established. nih.gov

The unique properties of PFTs are also leveraged for leak detection in critical, often buried, infrastructure. wikipedia.org A notable application is in locating leaks in pressurized, oil-filled, high-tension electrical cables. wikipedia.org Traditionally, finding such leaks is a laborious process of digging multiple holes to isolate the fault. wikipedia.org By injecting a PFT into the cable's insulating oil, a high concentration of the tracer will be present in the soil directly above the leak. wikipedia.org This allows for precise pinpointing of the leak's location, significantly reducing repair time and cost. wikipedia.org The high volatility and low detection limits of PFTs make them ideal for migrating from the leak point to the surface where they can be easily detected.

Beyond environmental applications, tracers are fundamental tools for diagnosing and optimizing industrial processes. iaea.orgnih.gov Radiotracers have historically been used for this purpose, but PFTs offer a non-radioactive alternative for certain applications. f2chemicals.comiaea.org They can be used to measure residence time distribution (RTD) in chemical reactors, which provides insight into mixing efficiency, flow patterns, and potential malfunctions like dead zones or bypassing. iaea.org

In a broader sense, PFTs can be used as "taggants." For example, they can be incorporated in minute quantities into products or materials to allow for their detection and tracking. f2chemicals.com This has applications in quality control, anti-counterfeiting, and even forensic investigations. f2chemicals.com The ability to deploy a unique PFT or a specific combination of them allows for the unambiguous identification of tagged items. f2chemicals.com

Materials Science and Engineering Research

This compound is a subject of investigation in materials science and engineering due to its unique combination of properties, including high thermal stability, chemical inertness, and dielectric strength. These characteristics make it a candidate for several advanced applications.

Development of Advanced Dielectric Materials for Electrical Insulation

Perfluorinated carbons are recognized for their potential as dielectric fluids, which are crucial for high-voltage applications. wikipedia.org While extensive research has been conducted on related compounds like C4F7N and C5F10O as environmentally safer alternatives to sulfur hexafluoride (SF6) in electrical insulation, this compound is also noted for its relevant properties. researchgate.netethz.ch Its use has been identified in the electronics industry as a fluid for testing and cooling electronic components. nih.gov The high dielectric strength, coupled with excellent thermal stability and non-flammability, makes this class of compounds suitable for managing heat and preventing electrical discharge in sensitive equipment.

The general properties of perfluorinated cycloalkanes that make them suitable for dielectric applications include:

High Dielectric Strength: Ability to withstand strong electric fields without breakdown.

Thermal Stability: Resistance to decomposition at high temperatures.

Chemical Inertness: Lack of reactivity with other materials.

Low Electrical Conductivity: Efficiently insulates electrical components.

Research into compounds like Perfluoro-1,3-dimethylcyclohexane, an isomer of this compound, has highlighted its application as a dielectric fluid, suggesting similar potential for the 1,2-isomer. wikipedia.org

Table 1: Dielectric and Physical Properties of Selected Perfluorocarbons

| Property | This compound | Perfluoro-1,3-dimethylcyclohexane | Perfluoro(methylcyclohexane) (B1211450) |

| Molecular Formula | C₈F₁₆ | C₈F₁₆ | C ₇F₁₄ |

| Molecular Weight | 400.06 g/mol | 400.06 g/mol | 350.05 g/mol |

| Boiling Point | 102 °C f2chemicals.com | 101-102 °C sigmaaldrich.com | 76 °C chemicalbook.com |

| Density | 1.828 g/mL at 25 °C f2chemicals.com | 1.828 g/mL at 25 °C sigmaaldrich.com | 1.787 g/mL at 25 °C sigmaaldrich.com |

| Primary Application | Electronics testing and cooling fluid nih.gov | Dielectric fluid, heat transfer agent wikipedia.org | Dielectric fluid, heat transfer agent chemicalbook.com |

Research in High-Performance Lubrication Systems

In the field of lubrication, perfluorinated compounds are valued for their ability to perform under extreme conditions where conventional hydrocarbon-based lubricants fail. Specifically, perfluoropolyethers (PFPEs) are well-established as high-performance lubricants that offer excellent thermal stability, chemical inertness, and compatibility with a wide range of materials, including plastics and elastomers. dupont.com These lubricants can operate across a broad temperature spectrum, from as low as -70°C to over 300°C. dupont.com

While PFPEs are the most prominent fluorinated lubricants, research into other perfluorinated fluids for specialized lubrication applications is ongoing. The inherent properties of this compound, such as its high thermal stability and chemical inertness, align with the requirements for high-performance lubricants. However, specific research focusing on this compound for lubrication systems is not as widely documented as for PFPEs.

Application as a Solvent in Polymer and Chemical Synthesis

This compound serves as a specialized solvent, particularly in the synthesis and processing of fluorinated polymers. biosynth.com Its ability to dissolve a range of substances makes it useful in manufacturing polymers and coatings. biosynth.com

A key application is its use as a solvent for certain carboxylic fluorinated polymers with high equivalent weight. google.com A U.S. Patent describes how perfluorinated cycloalkanes substituted with perfluoroalkyl groups, a category that includes this compound, can effectively dissolve these polymers at lower temperatures than previously known solvents. google.com The resulting solutions are valuable for producing polymer films and ion-exchange membranes, which have applications in fuel cells and chloroalkali cells. google.com

Furthermore, the related compound perfluoro(methylcyclohexane) is used as a solvent in "fluorous" biphase reactions, which facilitate the separation of catalysts from reaction products. chemicalbook.com This suggests a potential application for this compound in similar synthetic methodologies that leverage its fluorous nature. It is also considered a good solvent for gases. chemicalbook.com

Specialty Coatings and Surface Modification Studies

The unique properties of this compound make it a component in the formulation of specialty coatings. biosynth.com Its use has been identified in coatings intended for food contact materials, where its chemical inertness is a significant advantage. nih.gov The thermal stability and low surface tension of perfluorinated compounds contribute to the creation of durable, non-stick, and protective surfaces.

In the broader area of surface modification, fluorinated compounds are used to alter the surface properties of various materials. For example, surface fluorination of polymers like Polytetrafluoroethylene (PTFE) can modify surface roughness and wettability. nih.gov While studies may not always name this compound specifically, it represents the class of fluorochemicals used to create highly specialized surfaces with tailored properties such as hydrophilicity or oleophobicity.

Other Emerging Research Areas and Niche Applications

Beyond its primary applications, this compound is being explored in several other niche and emerging fields. Its distinct physical and chemical properties open up possibilities for specialized uses.

Polymer Curing: It is used as a fluid for curing low-temperature cure resin systems. nih.gov

Tracing and Tagging: Like other cyclic perfluorocarbons, it can be detected at extremely low concentrations, making it an ideal tracer for various applications, including environmental studies and leak detection. wikipedia.orgnih.gov

Electronics Testing: It serves as a testing fluid in the electronics industry, likely for thermal management and insulation testing during manufacturing. nih.gov

Environmental Research: Processes for its extraction from soil (geosorbent extraction) and water have been noted, indicating research into its environmental fate and remediation. biosynth.com

Environmental Fate, Transport, and Persistence Research

Environmental Persistence and Degradation Resistance Studies

Perfluoro-1,2-dimethylcyclohexane is notable for its resistance to degradation under normal environmental conditions. The presence of strong carbon-fluorine bonds makes it highly resistant to chemical reactions such as hydrolysis and oxidation. cymitquimica.com This inherent stability means that it is not expected to break down readily in the environment.

Studies on related PFAS compounds have shown that they are mobile, persistent, and bioaccumulative, and are not known to degrade in the environment. ny.gov While specific long-term degradation studies on this compound are not widely available in the provided search results, its chemical structure as a fully fluorinated cyclic compound suggests a high degree of persistence. cymitquimica.com The Environmental Working Group (EWG) has noted that perfluorodimethylcyclohexane exhibits high persistence and bioaccumulation. ewg.org Safety data sheets for the compound indicate that under normal conditions of storage and use, hazardous decomposition products are not expected to be produced, further attesting to its stability. synquestlabs.comf2chemicals.com

Bioaccumulation and Biomagnification Research in Ecosystems

The potential for this compound to accumulate in living organisms is a significant area of environmental concern. While specific data on this particular compound is limited in the search results, the general behavior of PFAS provides a framework for understanding its potential bioaccumulation.

Direct research on the accumulation of this compound in terrestrial and aquatic invertebrates was not found in the provided search results. However, the broader class of PFAS compounds, to which it belongs, is known to be bioaccumulative. ny.govnih.gov The processes that influence the fate and transport of PFAS in biota, including invertebrates, are a key area of study. ny.gov

Research has demonstrated that some PFAS can be taken up by plants, raising concerns about crop contamination. nih.gov A study on perfluorooctanesulfonic acid (PFOS) revealed that it can bioaccumulate in plants and that its uptake is linked to the plant's phosphorus transport system. nih.gov Supplementing with phosphate (B84403) was found to reduce PFOS uptake, suggesting a potential strategy for mitigating contamination in crops. nih.gov Although this research did not specifically investigate this compound, it highlights a potential pathway for the entry of fluorinated compounds into the food chain.

Mobility and Transport Mechanisms in Aquatic Environments

The movement of this compound in water is a critical aspect of its environmental fate. Its physical and chemical properties, such as its low water solubility and tendency to partition, influence its transport in aquatic systems. wikipedia.org

Groundwater contamination by PFAS is a significant public health concern due to the persistence of these compounds. nih.gov Sources of PFAS contamination in groundwater are widespread and can include industrial sites and areas where firefighting foams have been used. ny.govnih.gov Once in the subsurface, PFAS can be a long-term source of groundwater contamination. nih.gov The transport of PFAS in groundwater is influenced by factors such as the compound's chemical structure, the properties of the soil and aquifer, and the presence of other contaminants. ny.gov While specific studies on the groundwater contamination pathways of this compound are not detailed in the search results, the general principles of PFAS transport would apply.

Efficacy of Wastewater Treatment Processes in Perfluorocarbon Removal

The removal of persistent compounds like this compound from wastewater is a significant challenge for conventional treatment technologies. The effectiveness of various wastewater treatment processes in removing other persistent organic pollutants has been studied, but specific data on this compound is limited.

Studies on the removal of pharmaceuticals and polycyclic aromatic hydrocarbons (PAHs) in wastewater treatment plants (WWTPs) show variable efficiencies depending on the compound and the treatment technology used. researchgate.netnih.gov For example, biological treatment processes have been shown to be effective for removing some PAHs. nih.gov However, the high stability of perfluorinated compounds suggests they would be more resistant to biological degradation. Research on pesticide removal has also shown that a combination of treatment processes, such as coagulation/flocculation and cold plasma, can be effective. eeer.org The applicability of these technologies for removing this compound would require specific investigation.

Atmospheric Load and Background Concentration Studies

This compound, a member of the cyclic perfluoroalkane family, is recognized for its use as a perfluorocarbon tracer (PFT) in atmospheric transport and dispersion studies. Its chemical inertness and the fact that it does not occur naturally in the environment make it an ideal marker for tracking air mass movements. Consequently, understanding its atmospheric background concentration is crucial for the accurate interpretation of such tracer experiments.

Research into the atmospheric presence of this compound and related cyclic PFTs has established that their background concentrations are extremely low, typically measured in the parts per quadrillion (ppq) range, which is equivalent to femtoliters per liter (fL/L). These low concentrations are a direct result of their limited industrial use and specific applications in tracer studies.

A seminal study on the atmospheric background of seven cyclic perfluoroalkane compounds, including isomers of perfluorodimethylcyclohexane, found that their concentrations in the atmosphere are in the low parts per quadrillion levels. nih.gov The research, which examined data collected over 25 years, also determined that the annual growth rate of these compounds in the atmosphere is less than 1 part per quadrillion per year. nih.gov This suggests that while these compounds are persistent, their accumulation in the global atmosphere is slow.

Specific measurements of perfluorodimethylcyclohexane (PDCH) isomers have been conducted in various locations. For instance, a study in the western coastal area of Korea determined the background concentrations of perfluoromethylcyclohexane (PMCH) and perfluorodimethylcyclohexane (PDCH). While the study did not differentiate between the isomers of PDCH, it provides valuable insight into the atmospheric load of this class of compounds in that region.

Earlier research focusing on the development of sensitive analytical techniques for PFTs also contributed to establishing their atmospheric background levels. A study utilizing capillary gas chromatography with negative ion-chemical ionization mass spectrometry reported background concentrations for several cyclic PFTs at a remote coastal location in Ireland and in an urban area in the U.K. capes.gov.br These foundational studies were critical in demonstrating the feasibility of using these compounds as tracers by confirming their low ambient levels.

The following table summarizes findings on the atmospheric background concentrations of cyclic perfluorocarbon tracers, providing context for the atmospheric load of this compound.

| Location | Compound(s) | Reported Background Concentration | Reference |

| Global (25-year trend) | Cyclic Perfluoroalkanes (including PDCH isomers) | Low parts per quadrillion (ppq) | nih.gov |

| Western Coastal Area, Korea | Perfluorodimethylcyclohexane (PDCH) | Not explicitly stated for PDCH, but PMCH was 5.8-8.7 fL/L | |

| Mace Head, Ireland (remote) | Cyclic Perfluorocarbon Tracers | In the order of parts per quadrillion (1 in 10¹⁵) or lower | capes.gov.br |

| Bristol, U.K. (urban) | Cyclic Perfluorocarbon Tracers | In the order of parts per quadrillion (1 in 10¹⁵) or lower | capes.gov.br |

It is important to note that while the general atmospheric load of perfluorodimethylcyclohexane isomers is understood to be very low, specific, and recent concentration data for this compound remains sparse in readily available literature. The majority of comprehensive atmospheric studies on per- and polyfluoroalkyl substances (PFAS) tend to focus on more widely detected compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).

Toxicological and Ecotoxicological Investigations

Human Health Impact Research

Research into the human health effects of Perfluoro-1,2-dimethylcyclohexane is limited. Much of the broader understanding of the potential health impacts of this chemical is inferred from studies on more widely researched PFAS compounds such as Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS).

Reproductive and Developmental Toxicity Assessments

A key study on the toxicological profile of this compound is a combined repeated dose and reproductive/developmental toxicity screening test conducted in rats, following the OECD Test Guideline 422. nihs.go.jp This study, performed by the Bozo Research Center Inc. under the report number R-967 for the Japanese Ministry of Health, Labor and Welfare, provides the most detailed insights into the reproductive and developmental effects of this compound. nihs.go.jp

In this study, no adverse effects on reproductive performance, including gonadal function, mating behavior, conception, and parturition, were observed in the parent (P0) generation up to the highest dose tested. nihs.go.jp Similarly, for the first-generation (F1) offspring, there were no observed effects on mortality, viability, body weight, or gross pathology. nihs.go.jp

The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity in this study was determined to be 1000 mg/kg body weight/day, which was the highest dose administered. nihs.go.jp

However, the repeated dose toxicity component of the study did reveal some effects at the highest concentration. In males, minimal hypertrophy of centrilobular hepatocytes was observed at 1000 mg/kg bw/day. nihs.go.jp

Interactive Data Table: Reproductive and Developmental Toxicity of this compound in Rats (OECD TG 422)

| Parameter | Finding | Dose Level | Reference |

| Reproductive Performance (P0) | No effects observed | 1000 mg/kg bw/day | nihs.go.jp |

| General Toxicity (F1) | No effects observed | 1000 mg/kg bw/day | nihs.go.jp |

| NOAEL (Reproduction/Development) | 1000 mg/kg bw/day | - | nihs.go.jp |

| Histopathology (P0 Males) | Minimal hypertrophy of centrilobular hepatocytes | 1000 mg/kg bw/day | nihs.go.jp |

Mechanisms of Oxidative Stress and Cellular Damage

There is no direct research available that investigates the mechanisms of oxidative stress and cellular damage specifically for this compound. However, studies on other PFAS compounds suggest that oxidative stress may be a potential mode of action for their toxicity. nih.govnih.gov For instance, some long-chained PFAS have been shown to generate reactive oxygen species (ROS) and induce DNA damage in vitro. nih.gov Research on PFOA has indicated it can cause the generation of ROS, protein oxidation, and DNA damage in cumulus cells, which can compromise the viability and maturation of oocytes. researchgate.net These findings in other PFAS compounds highlight a potential area for future investigation for this compound.

Neurotoxicity Research

Specific neurotoxicity research on this compound is currently lacking. The broader family of PFAS has been implicated in potential neurotoxic effects. capes.gov.brnih.govnih.gov Due to their chemical properties, some PFAS can cross the blood-brain barrier and accumulate in brain tissue. nih.gov Mechanistic studies on compounds like PFOS and PFOA have suggested that they may affect calcium homeostasis, synaptic plasticity, and neurotransmitter systems. nih.gov In vitro models have shown that different PFAS can have varying effects on neuronal cell differentiation and viability. capes.gov.br However, without direct studies, it is not possible to conclude if this compound shares these properties.

Studies on Lifespan Impact

Direct studies assessing the impact of this compound on the lifespan of any organism have not been identified in the available scientific literature. Research on other "forever chemicals" has linked higher blood concentrations of certain PFAS in middle-aged women to a greater risk of developing high blood pressure. longevity.technology Hypertension is a known risk factor for several life-threatening conditions, which could indirectly suggest a potential for impact on healthspan and lifespan from prolonged exposure to some PFAS. longevity.technology However, this is a general finding for the broader class of chemicals and not specific to this compound.

Ecotoxicological Effects on Non-Human Biota

There is a significant lack of data regarding the ecotoxicological effects of this compound on non-human biota. Safety data sheets for the compound indicate that there is no data available on its toxicity to fish. echemi.com While the aquatic toxicology of perfluorinated chemicals as a class is a field of active research, specific findings for this compound are not present in the current body of literature. The general advice for this chemical is to avoid its release into the environment, a standard precautionary measure for synthetic compounds with unknown ecological impacts.

Toxicity to Terrestrial Invertebrates

Specific studies on the toxicity of this compound to terrestrial invertebrates were not identified in a comprehensive review of available scientific literature. While research exists on the broader class of per- and polyfluoroalkyl substances (PFAS), data particular to this compound's effects on soil-dwelling organisms are not publicly available. nih.govepa.gov

Toxicity to Aquatic Invertebrates

Similarly, specific data regarding the toxicity of this compound to aquatic invertebrates are not readily found in the reviewed literature. nih.govepa.gov General guidance for many chemical substances advises avoiding release into the environment, but quantitative ecotoxicity data, such as LC50 (lethal concentration, 50%) values for standard model organisms like Daphnia magna, are not specified for this compound in the available documentation. f2chemicals.com

In Vitro Toxicological Assays

In vitro studies are crucial for assessing the potential of a chemical to cause genetic damage at the cellular level. For this compound, key genotoxicity tests have been conducted.

Chromosomal Aberration Testing

This compound has been evaluated for its potential to induce structural chromosomal abnormalities in cultured mammalian cells. nihs.go.jp The in vitro chromosomal aberration test is a standard method used to identify clastogenic agents, which can cause breaks or rearrangements of chromosomes. fda.goveurofins.comnih.gov

A study was conducted using Chinese hamster lung (CHL/IU) cells, following established guidelines. nihs.go.jp The cells were exposed to this compound at various concentrations, both with and without an external metabolic activation system (S9 mix), to simulate metabolic processes that occur in the body. nihs.go.jpregulations.gov The results of these investigations are summarized below.

Interactive Data Table: In Vitro Chromosomal Aberration Test of this compound

| Test Parameter | Details | Finding |

|---|---|---|

| Test System | Chinese Hamster Lung (CHL/IU) Cells | - |

| Methodology | OECD Guideline for Testing of Chemicals | - |

| Exposure Conditions | Short-term (6 hours) and continuous (24 hours) exposure | - |

| Metabolic Activation | With and without rat liver S9 mix | - |

| Concentrations Tested | Up to a limit concentration of 4000 μg/mL | No significant cell growth inhibition was observed. nihs.go.jp |

| Conclusion | The test substance was considered to be non-clastogenic. | Frequencies of cells with structural or numerical aberrations were not significantly increased. nihs.go.jpregulations.gov |

The study concluded that this compound did not induce a significant increase in chromosomal aberrations under the tested conditions. nihs.go.jpregulations.gov

Reverse Mutation Testing

The reverse mutation test, commonly known as the Ames test, is used to detect a substance's potential to cause gene mutations. nih.govresearchgate.net This assay uses specific strains of bacteria (e.g., Salmonella typhimurium) that have a pre-existing mutation, rendering them unable to synthesize an essential amino acid. The test evaluates whether the chemical can cause a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium. nih.gov

A reverse mutation test for this compound has been conducted by the Research Institute for Animal Science in Biochemistry and Toxicology (RIAS) in Japan. nihs.go.jp While the detailed report of the results is not provided in the cited summary document, the completion of this standard toxicological test is noted. nihs.go.jp The test is a critical component of the genotoxicity assessment for chemical substances. aniara.comnih.gov

In Vivo Toxicological Studies (Animal Models)

In vivo studies in animal models provide data on the potential effects of a substance within a whole living organism. researchgate.net These studies are essential for understanding systemic toxicity. wateradvisory.orgnih.gov

A key study on this compound was a combined repeated dose and reproductive/developmental toxicity screening test performed in rats via oral administration. nihs.go.jp This study was conducted in compliance with Good Laboratory Practice (GLP) and followed the OECD Guideline 422. nihs.go.jp The study's reliability was assessed as high ("key study"), indicating it is a primary source of data for this compound's toxicological profile. nihs.go.jp The execution of such a comprehensive in vivo study signifies a thorough investigation into the potential systemic effects of the compound.

Regulatory Science and Risk Assessment Methodologies

The regulatory standing of a chemical is informed by toxicological and ecotoxicological data. For this compound, several points are relevant to its regulatory assessment.

The compound is listed in the OECD's Global Database of Per- and Polyfluoroalkyl Substances (PFASs). epa.gov Toxicological studies, such as the chromosomal aberration and repeated dose toxicity tests, have been conducted according to OECD guidelines, which are the standard for international regulatory acceptance. nihs.go.jp

In Europe, aggregated information from notifications to the ECHA (European Chemicals Agency) C&L (Classification and Labelling) Inventory provides a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. nih.gov However, it is noted that a formal chemical safety assessment under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) has not been carried out for this substance. f2chemicals.com A safety data sheet has been made available on a voluntary basis, as it is not mandated under REACH Article 31 for this product. f2chemicals.com